(2E)-3-(4-chlorophenyl)-N-(2-hydroxyphenyl)prop-2-enamide
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Overview
Description
(2E)-3-(4-chlorophenyl)-N-(2-hydroxyphenyl)prop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group and a hydroxyphenyl group attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-chlorophenyl)-N-(2-hydroxyphenyl)prop-2-enamide typically involves the reaction of 4-chlorobenzaldehyde with 2-hydroxyaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the final product. The reaction conditions generally include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-chlorophenyl)-N-(2-hydroxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an amine
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
(2E)-3-(4-chlorophenyl)-N-(2-hydroxyphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-(4-chlorophenyl)-N-(2-hydroxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-bromophenyl)-N-(2-hydroxyphenyl)prop-2-enamide
- (2E)-3-(4-fluorophenyl)-N-(2-hydroxyphenyl)prop-2-enamide
- (2E)-3-(4-methylphenyl)-N-(2-hydroxyphenyl)prop-2-enamide
Uniqueness
(2E)-3-(4-chlorophenyl)-N-(2-hydroxyphenyl)prop-2-enamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, allowing it to better interact with hydrophobic regions of biological targets.
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(2-hydroxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c16-12-8-5-11(6-9-12)7-10-15(19)17-13-3-1-2-4-14(13)18/h1-10,18H,(H,17,19)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFFGRHEAFMPSX-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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